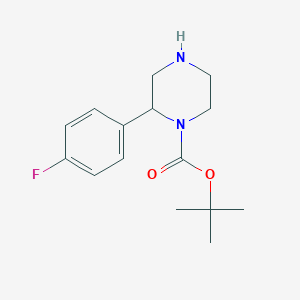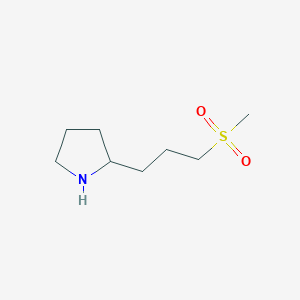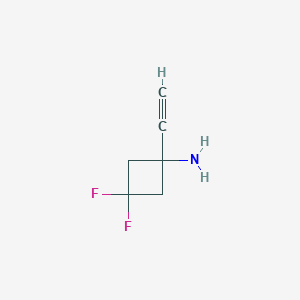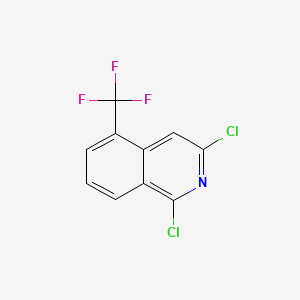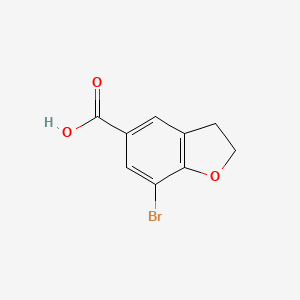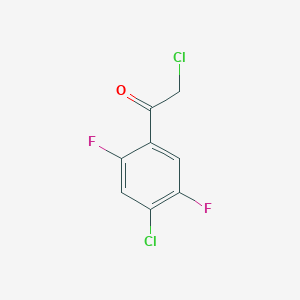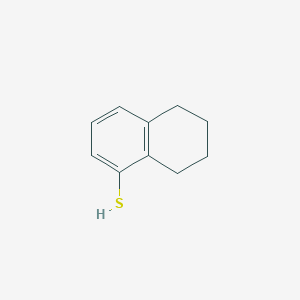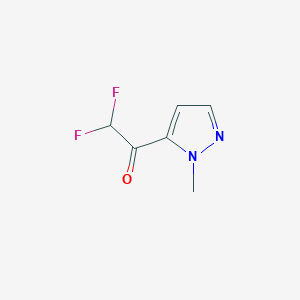
2-(Piperidin-3-ylmethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-3-ylmethyl)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to a piperidine moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both pyrazine and piperidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative under basic conditions. For example, the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a coupling agent like thionyl chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-(Piperidin-3-ylmethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrazine derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Functionalized pyrazine derivatives with various substituents.
科学的研究の応用
2-(Piperidin-3-ylmethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Piperidin-3-ylmethyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
類似化合物との比較
Piperazine: Another heterocyclic compound with a similar structure but with a different ring system.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Piperidine: A simpler structure with only the piperidine ring, lacking the pyrazine moiety.
Uniqueness: 2-(Piperidin-3-ylmethyl)pyrazine is unique due to the combination of the pyrazine and piperidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
2-(piperidin-3-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h4-5,8-9,11H,1-3,6-7H2 |
InChIキー |
ZSDVXCVTLVTWAD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CC2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




